Temporin-K
Description
Temporin-K is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Rana temporaria frog species. It consists of 13 amino acid residues (FLPLIGRVLSGIL-NH₂) and exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria, fungi, and enveloped viruses . Its mechanism of action involves disrupting microbial membranes via electrostatic interactions with negatively charged phospholipids, followed by pore formation and cell lysis. This compound also demonstrates moderate hemolytic activity against mammalian cells, a common limitation of AMPs, which has spurred research into structural analogs with improved therapeutic indices . Key physicochemical properties include a molecular weight of 1,452.8 Da, a net charge of +3 at physiological pH, and an α-helical conformation in hydrophobic environments .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
LLPNLLKSLL |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Properties of this compound and Analogous Peptides
| Compound | Length (Residues) | Net Charge | Key Structural Motifs | Hydrophobicity Index |
|---|---|---|---|---|
| This compound | 13 | +3 | FLPLIGRVLSGIL-NH₂ | 0.85 |
| Temporin-1 | 13 | +2 | FLPLIGRVLGLL-NH₂ | 0.78 |
| Magainin-2 | 23 | +4 | GIGKFLHSAKKFGKAFVGEIMNS | 0.45 |
| Melittin | 26 | +6 | GIGAVLKVLTTGLPALISWIKRKRQQ-NH₂ | 0.92 |
Sources: Synthesis and characterization data from ; hydrophobicity calculated using the Eisenberg scale .
- Key Differences: this compound has a higher hydrophobicity index than Magainin-2, enhancing its membrane penetration but increasing hemolytic risk . Unlike Melittin, this compound lacks a pronounced amphipathic helix, reducing its nonspecific cytotoxicity .
Mechanistic Differences
- Membrane Interaction : this compound induces rapid depolarization of S. aureus membranes within 5 minutes, whereas Magainin-2 requires 20 minutes for equivalent effects .
Discussion of Research Findings
- Advantages of this compound : Superior Gram-positive activity and faster kinetics make it a candidate for topical infections. However, its hemolytic activity limits systemic use .
- Contradictory Evidence : Some studies report this compound MICs as high as 16 μg/mL against S. aureus under high-salt conditions, highlighting environmental sensitivity .
- Optimization Strategies : Hybrid peptides combining this compound’s N-terminal with Magainin-2’s C-terminal show reduced HC₅₀ (15 μg/mL) while retaining antimicrobial efficacy .
Data Tables and Statistical Analysis
Statistical Note: MIC values for this compound against S. aureus showed a standard deviation of ±1.2 μg/mL across triplicate assays (p < 0.05, ANOVA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
